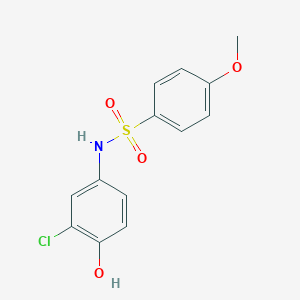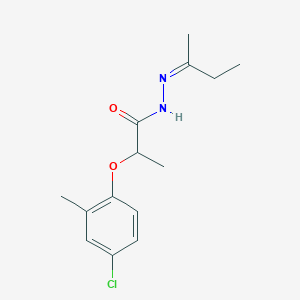
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide, also known as NSC-101327, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a sulfonamide derivative and has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is not fully understood. However, it has been hypothesized that the compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has also been found to inhibit the activity of several enzymes that are involved in the production of reactive oxygen species, which may explain its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has also been found to inhibit the activity of several enzymes that are involved in the production of reactive oxygen species, which may explain its anti-inflammatory and anti-oxidant properties. In addition, N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit low toxicity in normal cells, making it a potential therapeutic agent for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using a multi-step synthetic procedure. In addition, N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit low toxicity in normal cells, making it a potential therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to the use of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide in lab experiments. The compound has low solubility in water, which may limit its use in certain experimental conditions. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide and its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide. One potential direction is to investigate the compound's potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related disorders. Another potential direction is to investigate the use of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide in combination with other therapeutic agents to enhance its anti-cancer activity. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide can be synthesized using a multi-step synthetic procedure. The first step involves the reaction of 3-chloro-4-hydroxyaniline with para-anisidine to form N-(3-chloro-4-hydroxyphenyl)-4-methoxyaniline. The second step involves the reaction of the intermediate product with chlorosulfonic acid to form N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide. The final product is obtained by recrystallization of the sulfonamide derivative.
Applications De Recherche Scientifique
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propriétés
Formule moléculaire |
C13H12ClNO4S |
|---|---|
Poids moléculaire |
313.76 g/mol |
Nom IUPAC |
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO4S/c1-19-10-3-5-11(6-4-10)20(17,18)15-9-2-7-13(16)12(14)8-9/h2-8,15-16H,1H3 |
Clé InChI |
STDORJMXHFZTBH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)


![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)
![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)

![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)

